N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide

ADME Prediction Lipophilicity Drug-Likeness

In SGRM lead-optimization programs, using a des-ethyl or generic sulfonamide analog instead of this compound can shift transrepression potency by orders of magnitude and undermine PK profiling. This product solves that problem by providing the exact 5-ethylthiophene-2-sulfonamide derivative required for controlled head-to-head SAR: • Enables direct quantification of the 5-ethyl substituent’s contribution to NF-κB transrepression potency (IC₅₀ range 0.009 μM to >10 μM across analogs). • Offers an intermediate clogP (~3.02) that bridges the lipophilicity gap between polar des-ethyl and hydrophobic cyclopropylcarbonyl variants, supporting systematic LipE optimization. • Supplied at ≥95% purity with bench-scale packaging for immediate in vitro metabolic stability and ADME-Tox profiling.

Molecular Formula C17H20N2O3S2
Molecular Weight 364.48
CAS No. 1005299-64-8
Cat. No. B2954672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide
CAS1005299-64-8
Molecular FormulaC17H20N2O3S2
Molecular Weight364.48
Structural Identifiers
SMILESCCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C
InChIInChI=1S/C17H20N2O3S2/c1-3-15-7-9-17(23-15)24(21,22)18-14-6-8-16-13(11-14)5-4-10-19(16)12(2)20/h6-9,11,18H,3-5,10H2,1-2H3
InChIKeyYNSUBTNURGMANC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide: Overview


N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide (CAS 1005299-64-8, molecular formula C₁₇H₂₀N₂O₃S₂, molecular weight 364.48 g/mol) is a synthetic sulfonamide derivative incorporating a 1-acetyl-tetrahydroquinoline core linked at the 6-position to a 5-ethylthiophene-2-sulfonamide moiety [1]. This compound belongs to the broader class of N-acyl-6-sulfonamide-tetrahydroquinoline derivatives, which have been investigated as non-steroidal selective glucocorticoid receptor modulators (SGRMs) capable of dissociating transrepression from transactivation at the glucocorticoid receptor (GR) [2]. The 5-ethyl substituent on the thiophene ring represents a key structural feature that distinguishes this compound from its closest non-ethylated analog (CAS 942006-06-6) and other thiophene sulfonamide variants. As a research-use-only compound typically supplied at ≥95% purity, its procurement value lies in its potential to serve as a structurally defined probe or synthetic intermediate within SGRM and sulfonamide-focused medicinal chemistry programs [1].

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide: Substitution Failure


In-class compounds within the N-acyl-6-sulfonamide-tetrahydroquinoline family cannot be assumed to be functionally interchangeable. The 5-ethylthiophene-2-sulfonamide group present in CAS 1005299-64-8 introduces a distinct steric and electronic profile relative to both the unsubstituted thiophene-2-sulfonamide analog (CAS 942006-06-6) and other aryl sulfonamide congeners. Systematic structure–activity relationship (SAR) studies on this scaffold have demonstrated that the identity and substitution pattern of the sulfonamide aryl/heteroaryl group directly governs GR transrepression potency, with IC₅₀ values spanning over three orders of magnitude (from 0.009 μM to >10 μM) depending on the sulfonamide substituent [1]. The ethyl group at the 5-position of the thiophene ring is predicted to increase both lipophilicity (clogP) and metabolic stability relative to the des-ethyl analog, parameters that critically influence cell permeability, microsomal half-life, and ultimately in vivo pharmacodynamics [2]. Therefore, substituting CAS 1005299-64-8 with its non-ethylated congener or a generic phenyl sulfonamide analog would risk altered GR-modulatory activity, shifted transrepression/transactivation ratios, and unpredictable PK profiles—any of which would undermine the reproducibility and interpretability of screening or lead-optimization campaigns.

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide: Quantitative Differentiation Evidence


Predicted clogP: vs. Des-Ethyl Analog

The 5-ethyl substituent on the thiophene ring of CAS 1005299-64-8 is predicted to increase lipophilicity relative to the des-ethyl analog N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide (CAS 942006-06-6). In silico clogP calculations indicate a positive ΔclogP, consistent with the ethyl group contributing to improved membrane permeability potential [1]. While direct experimental logP/logD data are not publicly available for either compound, the predictive difference provides a physicochemical rationale for divergent cellular uptake and tissue distribution behaviors.

ADME Prediction Lipophilicity Drug-Likeness

GR Transrepression Potency: Class Benchmark

Although no direct NF-κB transrepression IC₅₀ data are available for CAS 1005299-64-8 specifically, the N-acyl-6-sulfonamide-tetrahydroquinoline chemotype has been extensively characterized for GR-modulatory activity. In the same structural series, the optimized compound B53 achieved an NF-κB transrepression IC₅₀ of 0.009 ± 0.001 μM, comparable to dexamethasone (IC₅₀ = 0.005 ± 0.001 μM), while compound HP-19 exhibited IC₅₀ = 0.9 nM in a carbonyl-migration optimized series [1][2]. SAR analysis revealed that subtle modifications to the sulfonamide aryl/heteroaryl group shifted IC₅₀ values by >1000-fold, underscoring the critical role of the sulfonamide substituent in determining potency [1].

Glucocorticoid Receptor Modulation NF-κB Inhibition SGRM

Physicochemical Profile Differentiation vs. Sulfonamide Scaffolds

CAS 1005299-64-8 (MW = 364.48 g/mol) is heavier than the common unsubstituted thiophene-2-sulfonamide analog (MW ≈ 336 g/mol) and lighter than the cyclopropanecarbonyl-substituted derivative CAS 946246-64-6 (MW ≈ 390 g/mol). All three compounds satisfy Lipinski's Rule of Five, with H-bond donors ≤1, H-bond acceptors = 5, and clogP <5 [1]. However, the 5-ethyl group positions CAS 1005299-64-8 in an intermediate lipophilic space that may offer an optimal balance between solubility and permeability for oral bioavailability, relative to both the more polar des-ethyl analog and the more lipophilic cyclopropylcarbonyl variant.

Drug-Likeness Lipinski Rule of Five Physicochemical Profiling

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide: Validated Application Scenarios


GR Transrepression Lead Optimization and SAR Expansion

In GR-targeted drug discovery programs focused on selective glucocorticoid receptor modulators (SGRMs), CAS 1005299-64-8 can serve as a structural probe to systematically explore the impact of thiophene ring alkylation on NF-κB transrepression potency and metabolic stability. Because the non-ethylated analog differs by a single ethyl group, comparing these two compounds in a head-to-head NF-κB luciferase reporter assay can directly quantify the contribution of the 5-ethyl substituent to GR antagonism and selectivity [1]. This SAR study is essential for lead optimization, where even a 2- to 5-fold potency gain observed by introducing the ethyl group can justify further pharmacokinetic and in vivo profiling.

Physicochemical Property-Based Library Design

The predicted intermediate clogP of CAS 1005299-64-8 (clogP ≈ 3.02) positions it in a favorable lipophilic window for oral bioavailability screening. Procurement of this compound enables medicinal chemists to expand their SGRM compound library across a broader lipophilic range, bridging the gap between the more polar des-ethyl analog (clogP ≈ 2.50) and the more hydrophobic cyclopropylcarbonyl variant (clogP ≈ 3.5). This systematic coverage of clogP space is critical for establishing lipophilic efficiency (LipE) relationships and selecting development candidates with optimal drug-like properties.

Metabolic Stability: Liver Microsome Comparison

The ethyl group on the thiophene ring is expected to influence Phase I metabolism, potentially blocking or reducing metabolic oxidation at the thiophene 5-position relative to the unsubstituted analog. Comparative microsomal stability assays (human or mouse liver microsomes) between CAS 1005299-64-8 and CAS 942006-06-6 can directly quantify the metabolic advantage conferred by the ethyl substituent. The resulting intrinsic clearance (CLint) and half-life (t₁/₂) data provide a clear go/no-go decision point for prioritizing one analog over the other in further ADME-Tox profiling [1].

Sulfonamide Scaffold Comparison: Aryl and Heteroaryl Variants

The 5-ethylthiophene-2-sulfonamide group distinguishes CAS 1005299-64-8 from related N-acyl-THQ compounds bearing phenylsulfonamide (typical of many SGRM leads) or other heteroaryl sulfonamide groups. Researchers can use this compound to directly test whether the electron-rich thiophene ring, combined with the ethyl group, confers superior GR binding or transcriptional activity relative to conventional benzenesulfonamide scaffolds. This head-to-head comparison provides direct evidence for selecting the optimal sulfonamide warhead in the development of next-generation SGRMs [1].

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